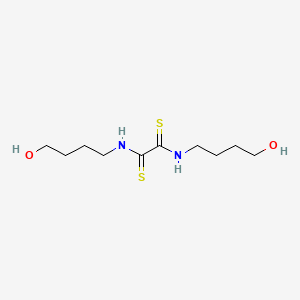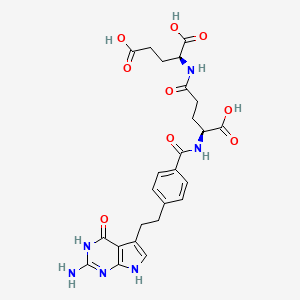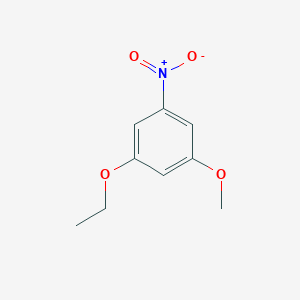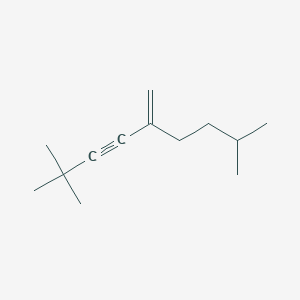
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features two hydroxybutyl groups attached to an ethanebis(thioamide) core, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) typically involves the reaction of ethanebis(thioamide) with 4-hydroxybutyl derivatives. One common method is the condensation reaction between ethanebis(thioamide) and 4-hydroxybutyraldehyde in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) can be scaled up using batch or continuous flow reactors. The use of homogeneous catalysts like titanium isopropoxide or zinc acetate has been shown to enhance the efficiency of the reaction . The reaction parameters, including temperature, catalyst concentration, and reaction time, are optimized to achieve maximum conversion and yield.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) involves its interaction with molecular targets through its hydroxy and thioamide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in catalysis and drug development .
Comparison with Similar Compounds
N~1~,N~2~-Bis(2-oxoindolin-3-ylidene)ethanebis(thioamide): Known for its use in forming metal complexes with biological activity.
N-[(E)-(2-hydroxyphenyl)methylidene]-N’-[(Z)-(2-hydroxyphenyl)methylidene]ethanebis(thioamide): Contains similar functional groups and is used in coordination chemistry.
Uniqueness: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is unique due to its hydroxybutyl groups, which provide additional sites for chemical modification and enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
145803-99-2 |
|---|---|
Molecular Formula |
C10H20N2O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N,N'-bis(4-hydroxybutyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O2S2/c13-7-3-1-5-11-9(15)10(16)12-6-2-4-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16) |
InChI Key |
DPCLHGSOHBZARJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC(=S)C(=S)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)

![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
